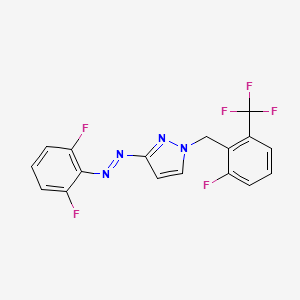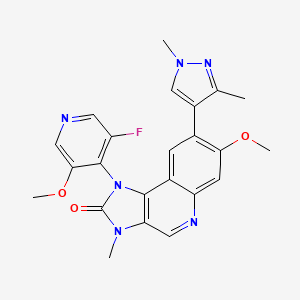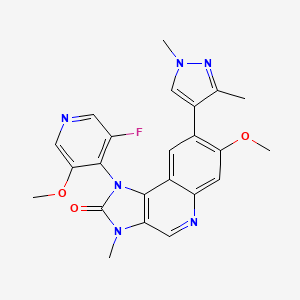![molecular formula C28H27N9O2 B10831610 1-[4-[4-[3-Methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831610.png)
1-[4-[4-[3-Methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-4142 is a potent, highly selective, and orally active inhibitor of the human epidermal growth factor receptor 2 (HER2). It is primarily used in scientific research for its ability to inhibit cancer cell proliferation, particularly in HER2-dependent cell lines . This compound has shown significant potential in the treatment of cancers driven by HER2 mutations, such as non-small cell lung cancer (NSCLC) .
Preparation Methods
The synthesis of BI-4142 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions that ensure its high purity and potency . Industrial production methods typically involve large-scale synthesis in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
BI-4142 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in modifying the compound’s functional groups to enhance its activity and selectivity.
Substitution Reactions: These reactions involve the replacement of specific atoms or groups within the molecule to improve its pharmacological properties.
Common Reagents and Conditions: The synthesis of BI-4142 often involves the use of reagents such as organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired reactions.
Major Products: The primary product of these reactions is BI-4142 itself, which is then purified and tested for its biological activity.
Scientific Research Applications
BI-4142 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of HER2 and its downstream signaling pathways.
Biology: Researchers use BI-4142 to investigate the role of HER2 in cell proliferation and cancer progression.
Medicine: BI-4142 is being studied for its potential therapeutic applications in treating HER2-positive cancers, such as breast cancer and NSCLC
Mechanism of Action
BI-4142 exerts its effects by selectively inhibiting the HER2 receptor, which is a member of the epidermal growth factor receptor (EGFR) family. The inhibition of HER2 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the suppression of HER2-dependent cancer cell lines and the inhibition of tumor growth . The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway .
Comparison with Similar Compounds
BI-4142 is unique in its high selectivity and potency as a HER2 inhibitor. Similar compounds include:
BMS-690514: A potent inhibitor of EGFR and vascular endothelial growth factor receptor (VEGFR), with activity against HER2.
Neratinib: An irreversible tyrosine kinase inhibitor for HER2 and EGFR.
Tuxobertinib: A selective inhibitor of allosteric EGFR and HER2 oncogenic mutations.
AG-1557 hydrochloride: An inhibitor of the epidermal growth factor receptor tyrosine kinase.
BI-4142 stands out due to its oral bioavailability and its ability to selectively target HER2 without significantly affecting other members of the EGFR family .
Properties
Molecular Formula |
C28H27N9O2 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
1-[4-[4-[3-methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H27N9O2/c1-4-25(38)36-9-11-37(12-10-36)28-29-15-22-26(34-28)27(31-16-30-22)33-19-5-8-24(18(2)13-19)39-20-6-7-23-21(14-20)32-17-35(23)3/h4-8,13-17H,1,9-12H2,2-3H3,(H,30,31,33) |
InChI Key |
JKBYBPNRTMHEGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(N=C32)N4CCN(CC4)C(=O)C=C)OC5=CC6=C(C=C5)N(C=N6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10831553.png)

![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10831578.png)



![N-(5-Cyclobutyl-3-pyrazolyl)-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B10831591.png)

![3-[3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B10831607.png)
![(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione](/img/structure/B10831615.png)

![2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831618.png)
